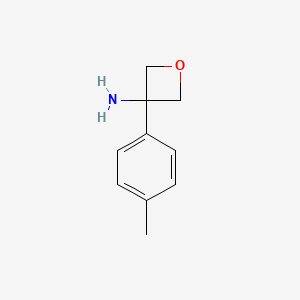

3-(P-Tolyl)oxetan-3-amine

Description

Significance of the Oxetane (B1205548) Scaffold in Chemical Design and Modern Synthesis

The oxetane scaffold has garnered significant interest in medicinal chemistry due to its distinct characteristics. nih.gov It is a small, polar, and three-dimensional motif that can serve as an isostere for carbonyl groups. nih.govmdpi.com This substitution can lead to improved physicochemical properties such as increased aqueous solubility and metabolic stability, without a significant increase in molecular weight or lipophilicity. nih.govacs.org The strained nature of the four-membered ring also makes it a reactive intermediate for the synthesis of more complex molecules through ring-opening reactions. acs.org

Recent advances in synthetic methodologies have made a wider range of oxetane derivatives more accessible, further expanding their application in drug discovery programs. acs.orgrsc.org These methods include both the de novo construction of the oxetane ring and the derivatization of existing oxetane building blocks. beilstein-journals.org

Unique Contribution of the 3,3-Disubstituted Oxetane-3-amine Motif

Within the broader class of oxetanes, the 3,3-disubstituted oxetane-3-amine motif holds particular importance. The substitution at the 3-position is crucial for the stability of the oxetane ring, with 3,3-disubstitution generally conferring the greatest stability. acs.org The presence of an amine functionality at this position is particularly noteworthy. In fact, a significant number of oxetane-containing clinical candidates feature a 3-amino-oxetane core, where the oxetane ring plays a critical role in modulating the basicity of the amine to desirable levels. nih.gov

The synthesis of 3-amino-3-aryl oxetane motifs has been an area of active research, with various methods being developed to access these valuable building blocks. doi.org These approaches often involve the functionalization of oxetan-3-one or the use of advanced catalytic methods. beilstein-journals.orgdoi.org The ability to introduce both an aryl group and an amine at the same carbon atom of the oxetane ring provides a versatile platform for creating diverse chemical libraries for drug discovery.

Overview of Current Research Trajectories for Aryl-Substituted Oxetane-3-amines

Current research on aryl-substituted oxetane-3-amines, such as 3-(p-Tolyl)oxetan-3-amine (B2793509), is focused on several key areas. A primary trajectory involves their use as building blocks in the synthesis of novel bioactive molecules. The unique three-dimensional structure and physicochemical properties imparted by the aryl-oxetane-amine core are being exploited to design inhibitors for a range of biological targets, including kinases and other enzymes. mdpi.comnih.gov

Another significant research direction is the development of new synthetic methods to access these compounds and their derivatives with greater efficiency and stereocontrol. doi.orgchemrxiv.org This includes the exploration of photoredox catalysis and other modern synthetic techniques to facilitate the coupling of aryl groups to the oxetane core. doi.orgchemrxiv.org

Structure

3D Structure

Properties

IUPAC Name |

3-(4-methylphenyl)oxetan-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-8-2-4-9(5-3-8)10(11)6-12-7-10/h2-5H,6-7,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKIMRKFUSZITAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2(COC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 3 P Tolyl Oxetan 3 Amine Systems

Ring-Opening Reactions of the Strained Oxetane (B1205548) Core

The significant ring strain of the oxetane core, estimated to be around 25.5 kcal/mol, is a primary driver for its reactivity. beilstein-journals.org This inherent strain facilitates various ring-opening reactions, which can be initiated by acids, transition metals, or other reagents. beilstein-journals.orgacs.orgsioc-journal.cn

Acid-Catalyzed Ring Opening Mechanisms

The presence of a Brønsted or Lewis acid can activate the oxetane ring towards nucleophilic attack. acs.orgacs.org Protonation or coordination of the acid to the oxetane oxygen atom enhances the electrophilicity of the ring carbons, making them susceptible to attack by even weak nucleophiles. acs.orgutexas.edu The stability of the oxetane ring is influenced by its substitution pattern; for instance, 3,3-disubstituted oxetanes exhibit greater stability due to steric hindrance that blocks the path of incoming nucleophiles. nih.gov

Under acidic conditions, the ring-opening of unsymmetrical oxetanes can proceed via an SN2-like mechanism, with the nucleophile attacking the less sterically hindered carbon atom. However, electronic effects can also play a role, leading to attack at the more substituted carbon if it can better stabilize a positive charge. magtech.com.cn For example, a frustrated Lewis pair system involving B(C6F5)3 and a hydrosilane can catalyze the reductive ring-opening of oxetanes. acs.org The proposed mechanism involves activation of the oxetane by a silylium (B1239981) cation, followed by hydride attack. acs.org In some cases, this can be accompanied by an unusual aryl migration through a phenonium ion intermediate. acs.org

Transition-Metal-Mediated Ring Transformations and Rearrangements

Various transition metals, including palladium, rhodium, and nickel, have been shown to catalyze the ring-opening and rearrangement of oxetanes. beilstein-journals.orgresearchgate.netnih.gov These reactions often proceed through intermediates such as metallacyclobutanes, leading to a diverse array of products. acs.org For instance, rhodium-catalyzed hydroacylation and ring-expansion reactions of oxetanes have been developed. beilstein-journals.orgresearchgate.net Palladium-catalyzed reactions have also been employed for the synthesis of aryloxetanes through cross-coupling reactions. nih.govdntb.gov.ua

Recent advancements include the use of photoredox catalysis in conjunction with transition metals. For example, a dual photoredox/nickel catalysis has been used for the synthesis of 3-amino-3-aryloxetanes from amino acids. beilstein-journals.org This method involves the generation of an aminooxetanyl radical intermediate through oxidative decarboxylation. beilstein-journals.org

Tandem Reactions Involving Oxetane Ring Opening and Subsequent Cyclization

The ring-opening of oxetanes can be coupled with subsequent intramolecular reactions to construct more complex cyclic systems in a tandem fashion. nih.govnih.gov These reactions take advantage of the reactive intermediate generated upon ring-opening to form new bonds.

An example of this is the tandem amination/oxetane ring-opening reaction to synthesize benzomorpholines. nih.gov This process involves an initial C-N coupling reaction, such as a Buchwald-Hartwig amination, followed by an in situ intramolecular ring-opening of the oxetane by the newly introduced amine. nih.gov This strategy allows for the rapid construction of valuable heterocyclic scaffolds from simple starting materials. nih.govnih.gov

Reactivity of the Tertiary Amine Functionality

The tertiary amine group in 3-(p-tolyl)oxetan-3-amine (B2793509) offers another site for chemical modification, independent of or in concert with the reactivity of the oxetane ring.

Reactions with Carbonyl Compounds leading to Imine Derivatives

The reaction between amines and carbonyl compounds, such as aldehydes and ketones, typically leads to the formation of imines or Schiff bases. numberanalytics.comlibretexts.org This condensation reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. numberanalytics.comlumenlearning.com The reaction is generally acid-catalyzed, and the pH needs to be carefully controlled for optimal results. lumenlearning.comlibretexts.org While primary amines are the typical substrates for stable imine formation, the reactivity of tertiary amines with carbonyls can lead to different outcomes, such as the formation of iminium ions. masterorganicchemistry.com The formation of imine derivatives from biologically relevant amines and oxo-steroids has been observed to occur under mild conditions. nih.gov

Formation of Ammonium (B1175870) Salts and Neutralization Chemistry

The amine functional group in this compound imparts basic properties to the molecule. This basicity is a result of the lone pair of electrons on the nitrogen atom, which can accept a proton (H⁺) from an acid. This proton-accepting capability is fundamental to its neutralization chemistry.

A neutralization reaction occurs when the amine functions as a base and reacts with an acid to form a salt and water. libretexts.org The reaction involves the combination of H⁺ ions from the acid and the amine to form an ammonium salt. gdut.edu.cnyoutube.com The resulting salt is an ammonium derivative of the parent amine, specifically an ammonium halide if a hydrohalic acid is used. The existence and commercial availability of this compound hydrochloride, the salt formed with hydrochloric acid (HCl), confirms this characteristic reactivity. manchesterorganics.combldpharm.com

The general reaction can be represented as: C₁₀H₁₃NO (aq) + HCl (aq) → [C₁₀H₁₃NOH]⁺Cl⁻ (aq)

The pH of the resulting solution at the equivalence point of a neutralization reaction depends on the relative strengths of the acid and base. Since this compound is a weak base (a derivative of ammonia), its neutralization with a strong acid (like HCl) will result in a solution with a pH of less than 7. libretexts.org Conversely, neutralization with a weak acid would result in a pH determined by the relative acid and base dissociation constants (Ka and Kb). libretexts.org

Mechanistic studies on the conversion of amines to ammonium salts, particularly at interfaces, show that the process can be extremely rapid. gdut.edu.cn In aqueous environments with high acid concentrations, amines are readily neutralized by hydronium ions (H₃O⁺) to form ammonium salts in processes that can occur on a picosecond timescale. gdut.edu.cn The pKa value of the amine is a critical parameter in these reactions, and the introduction of an oxetane ring can influence the basicity of the amine compared to simpler alkylamines. utexas.edu

| Base Type | Acid Type | Resulting Solution pH | Example |

|---|---|---|---|

| Weak Base (e.g., this compound) | Strong Acid | < 7 | Reaction with HCl |

| Weak Base (e.g., this compound) | Weak Acid | Depends on Ka and Kb | Reaction with Acetic Acid |

| Strong Base | Strong Acid | = 7 | NaOH + HCl |

Reactivity and Functionalization of the p-Tolyl Group

The p-tolyl group is an aryl functional group derived from toluene (B28343), consisting of a benzene (B151609) ring substituted with a methyl group. wikipedia.org In this compound, this group is attached to the C3 position of the oxetane ring. The methyl group is an electron-donating group, which activates the aromatic ring towards electrophilic aromatic substitution (EAS). This activation makes the p-tolyl group a site for potential chemical functionalization.

The directing effect of the methyl group and the C3-oxetan-amine substituent guides incoming electrophiles primarily to the positions ortho to the methyl group. Common EAS reactions that could be applied to functionalize the p-tolyl ring include:

Nitration : The introduction of a nitro group (-NO₂) onto the aromatic ring, typically using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Halogenation : The substitution of a hydrogen atom with a halogen (e.g., Br, Cl), often catalyzed by a Lewis acid like FeBr₃ or FeCl₃.

Friedel-Crafts Alkylation/Acylation : The addition of an alkyl or acyl group to the ring, using an alkyl halide or acyl halide in the presence of a Lewis acid catalyst.

While extensive research on the functionalization of the p-tolyl group specifically within the this compound molecule is not widely documented in the reviewed literature, the general reactivity of tolyl groups is well-established. wikipedia.org The conditions for these reactions would need to be carefully selected to avoid side reactions involving the amine or the strained oxetane ring, which can be sensitive to strong acids. nih.gov For instance, strongly acidic conditions required for nitration or Friedel-Crafts reactions could lead to protonation of the amine and potential ring-opening of the oxetane.

| Reaction | Typical Reagents | Expected Product | Reference |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Introduction of -NO₂ group on the aromatic ring | |

| Bromination | Br₂, FeBr₃ | Introduction of -Br group on the aromatic ring | |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Introduction of -COR group on the aromatic ring | kvmwai.edu.in |

Investigation of Transient Reaction Intermediates (e.g., Oxetane Carbocations)

The synthesis and reactivity of 3,3-disubstituted oxetanes, such as this compound, are often governed by the formation of transient, high-energy intermediates. chimia.ch Among the most significant of these are oxetane carbocations. These species are central to methods that construct the 3,3-disubstituted oxetane core. chimia.chdoi.org

The generation of an oxetane carbocation typically involves the departure of a leaving group from the C3 position of the oxetane ring. A common strategy is the acid-catalyzed dehydration of a 3-aryl-oxetan-3-ol precursor. nih.govchimia.ch Both Brønsted acids (e.g., Tf₂NH) and Lewis acids (e.g., Li(NTf₂)₂) have been successfully employed to facilitate the formation of the carbocation by activating the hydroxyl group and promoting its elimination as a water molecule. nih.govchimia.ch

Another innovative method involves the use of 3-aryloxetane-3-sulfonyl fluorides. doi.orgacs.org These compounds, upon mild thermal activation, undergo a selective loss of sulfur dioxide (SO₂) and a fluoride (B91410) ion to generate the desired oxetane carbocation. doi.orgacs.org This approach is notable for its mild conditions and high functional group tolerance.

Once formed, the highly electrophilic oxetane carbocation is rapidly trapped by a wide range of nucleophiles. chimia.ch This trapping step is the key to installing the second substituent at the C3 position. The synthesis of 3-aryl-3-amino-oxetanes, the class of compounds to which this compound belongs, can be achieved by using amine nucleophiles to trap the transient carbocation. acs.org This method has been used to couple various amine libraries to the oxetane scaffold. doi.orgacs.org The stability of the oxetane ring is a crucial factor; while stable to many external nucleophiles, the ring can be opened by internal nucleophiles, especially under acidic conditions that favor carbocation formation. nih.gov

| Precursor | Activation Method/Catalyst | Key Feature | Reference |

|---|---|---|---|

| 3-Aryl-oxetan-3-ol | Lewis Acid (e.g., Li(NTf₂)₂) | Catalytic dehydration to form the carbocation. | chimia.chdoi.org |

| 3-Aryl-oxetan-3-ol | Brønsted Acid (e.g., HNTf₂) | Metal-free method; generates water as the only byproduct. | nih.gov |

| 3-Aryl-oxetane-3-sulfonyl fluoride | Mild thermal activation (e.g., 60 °C) | Generates carbocation via loss of SO₂ and F⁻; high functional group tolerance. | doi.orgacs.org |

Spectroscopic Characterization and Structural Elucidation of 3 P Tolyl Oxetan 3 Amine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N, ¹⁹F) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 3-(p-Tolyl)oxetan-3-amine (B2793509) derivatives. By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H, ¹³C, ¹⁵N, and ¹⁹F NMR spectra, researchers can piece together the precise connectivity and environment of each atom within the molecule.

¹H NMR spectra are instrumental in identifying the protons in different chemical environments. For instance, in derivatives of 3-(p-tolyl)-3,4-dihydro-2H-benzo[e] nih.govacs.orgoxazine (B8389632), specific peaks can be assigned to the protons of the oxazine ring, such as those at 5.71 ppm (O-CH₂-N) and 5.00 ppm (Ar-CH₂-N). researchgate.net The aromatic protons of the p-tolyl group typically appear as a set of doublets in the aromatic region of the spectrum, a characteristic feature for para-substituted benzene (B151609) rings. The protons on the oxetane (B1205548) ring itself would exhibit distinct signals, with their chemical shifts and splitting patterns providing information about their spatial relationships. The amine proton's chemical shift can vary depending on the solvent and concentration and often appears as a broad singlet. libretexts.org

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for the confirmation of the total number of carbon atoms and their hybridization state. For example, in a related oxetane-containing indole (B1671886) analogue, the carbon atoms of the oxetane ring were identified, along with the carbons of the aromatic systems. nih.gov

¹⁵N and ¹⁹F NMR are employed when nitrogen and fluorine atoms are present in the derivatives. ¹⁵N NMR can provide direct information about the electronic environment of the nitrogen atom in the amine group. ¹⁹F NMR is particularly useful for fluorinated derivatives, offering high sensitivity and a wide range of chemical shifts, which can reveal subtle structural changes.

Table 1: Representative ¹H and ¹³C NMR Data for a 3-Aryl-Oxetane Derivative

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Oxetane-CH₂ | ~4.5-5.0 (d) | ~75-80 |

| Oxetane-C | - | ~80-85 |

| Amine-NH | Variable (broad s) | - |

| p-Tolyl-CH₃ | ~2.3 (s) | ~20-22 |

| p-Tolyl-ArH | ~7.1-7.3 (d) | ~128-140 |

Note: The data in this table is illustrative and based on typical chemical shift ranges for similar structures.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) of an ion to several decimal places, HRMS allows for the calculation of a precise molecular formula. acs.org

This technique is crucial for confirming the identity of newly synthesized compounds like derivatives of this compound. For example, in the characterization of an oxetane analogue, HRMS (ESI+) was used to confirm the molecular formula C₂₆H₂₄BrNO₄ by matching the calculated mass for [M+Na]⁺ (516.0781) with the experimentally observed mass (516.0794). nih.gov This level of precision helps to distinguish between compounds with the same nominal mass but different elemental compositions.

Table 2: Example of HRMS Data for a Hypothetical this compound Derivative

| Molecular Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ |

| C₁₁H₁₆NO | 178.1226 | 178.1229 |

Note: This table provides a hypothetical example to illustrate the principle of HRMS.

X-ray Crystallography for Solid-State Molecular Architecture

For oxetane-containing compounds, X-ray diffraction studies have provided insights into the puckering of the four-membered ring and the orientation of substituents. acs.org The introduction of substituents on the oxetane ring can lead to a more puckered conformation to relieve steric strain. acs.org The crystal structure of a this compound derivative would definitively establish the stereochemistry at the C3 position and reveal any intermolecular interactions, such as hydrogen bonding involving the amine group, which can influence the crystal packing. The development of modern analytical software has greatly facilitated the rapid and precise processing of crystallographic data. sci-hub.se

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds. libretexts.org

For this compound, the IR spectrum would exhibit several key absorption bands:

N-H Stretching: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations. libretexts.orglibretexts.org The presence of these bands would confirm the primary amine functionality.

C-N Stretching: The stretching vibration of the C-N bond is expected to appear in the 1000-1250 cm⁻¹ range for aliphatic amines. libretexts.org

C-O-C Stretching: The characteristic ether linkage of the oxetane ring would give rise to a strong C-O-C stretching band.

Aromatic C-H and C=C Stretching: The p-tolyl group would be identified by C-H stretching absorptions above 3000 cm⁻¹ and C=C stretching absorptions in the 1450-1600 cm⁻¹ region.

The pyrolysis products of similar compounds like gas-phase 3-oxetanone (B52913) have been identified using matrix-isolation Fourier transform infrared spectroscopy, highlighting the utility of IR in analyzing complex chemical systems. chemsrc.com

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |

| Primary Amine | N-H Stretch | 3300-3500 (two bands) |

| Aliphatic Amine | C-N Stretch | 1000-1250 |

| Oxetane | C-O-C Stretch | ~950-1100 |

| Aromatic Ring | C=C Stretch | 1450-1600 |

| Aromatic Ring | C-H Stretch | >3000 |

Note: The frequencies in this table are approximate and can vary based on the specific molecular environment.

Theoretical and Computational Investigations of 3 P Tolyl Oxetan 3 Amine

Electronic Structure and Bonding Analysis of the Oxetane (B1205548) Ring and Substituents

The electronic structure of 3-(p-tolyl)oxetan-3-amine (B2793509) is characterized by the interplay between the strained oxetane ring, the aromatic p-tolyl group, and the basic amine functionality. The oxetane ring, a four-membered heterocycle containing an oxygen atom, possesses inherent ring strain, which influences its bonding characteristics. acs.org The carbon-oxygen bonds in an unsubstituted oxetane are approximately 1.46 Å, and the carbon-carbon bonds are about 1.53 Å. acs.org The bond angles are compressed, with the C-O-C angle around 90.2°, C-C-O at 92.0°, and C-C-C at 84.8°. acs.org

The introduction of substituents, such as the p-tolyl and amine groups at the C3 position, further modifies the electronic landscape. The p-tolyl group, an electron-donating substituent, can influence the electron density within the oxetane ring through inductive and resonance effects. The amine group, with its lone pair of electrons, is a key site for protonation and chemical reactions. savemyexams.com

Quantum chemical calculations, such as those employing density functional theory (DFT), can provide a detailed picture of the electron distribution, molecular orbitals (HOMO-LUMO), and electrostatic potential. researcher.life These calculations help in understanding the nature of the covalent bonds within the molecule and the non-covalent interactions that may occur. wisc.edu

Conformational Analysis and Ring Pucker Dynamics

The four-membered oxetane ring is not planar and undergoes a dynamic puckering motion. acs.org The degree of puckering can be influenced by the substituents on the ring. acs.org For substituted oxetanes, the ring puckering angle can be significant; for example, the insecticide EDO has a puckering angle of 16°. acs.org

Quantum Chemical Studies on Reaction Mechanisms, Transition States, and Energetics

For instance, in reactions involving the opening of the strained oxetane ring, computational studies can distinguish between different possible mechanisms, such as concerted or stepwise pathways. pku.edu.cn The nature of the substituents plays a critical role in determining the preferred reaction mechanism. acs.org Theoretical investigations can model the role of catalysts and predict how they might lower the energy barriers of specific reaction steps. acs.org

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics (MD) simulations provide a way to study the time-dependent behavior of this compound in various environments, such as in solution. nih.gov MD simulations can reveal how the molecule moves, flexes, and interacts with solvent molecules over time. researchgate.net This information is valuable for understanding its solubility, aggregation behavior, and how it might bind to a biological target. nih.govresearchgate.net

These simulations can be used to explore the conformational landscape and the dynamics of ring puckering in a more realistic, solvated environment. researchgate.net By analyzing the trajectories from MD simulations, one can gain insights into the stability of different conformations and the kinetics of conformational changes. nih.gov

Theoretical Assessment of the Oxetane Motif's Inductive Effects on Adjacent Amine Basicity

The basicity of the amine group in this compound is a key chemical property that is significantly influenced by the electronic effects of the adjacent oxetane ring and the p-tolyl substituent. The basicity of an amine is determined by the availability of the nitrogen's lone pair of electrons to accept a proton. savemyexams.com

Several factors affect amine basicity:

Inductive Effects : Electron-donating groups increase basicity by pushing electron density onto the nitrogen, making the lone pair more available. libretexts.org Conversely, electron-withdrawing groups decrease basicity. masterorganicchemistry.com The oxetane ring itself can exert an inductive effect.

Hybridization : The hybridization of the nitrogen atom affects basicity, with sp3-hybridized amines being more basic than sp2-hybridized ones. libretexts.org

Resonance : If the nitrogen's lone pair is delocalized through resonance, its availability for protonation is reduced, leading to lower basicity. chemistrysteps.com The p-tolyl group can have a resonance effect. fiveable.me

Theoretical calculations can quantify these effects by calculating the proton affinity or the pKa of the conjugate acid. By comparing the calculated basicity of this compound to related amines, the specific contribution of the oxetane motif can be assessed. The electron-donating nature of the p-tolyl group is expected to increase the basicity compared to an unsubstituted phenyl group. fiveable.me

Advanced Applications in Organic Synthesis Utilizing 3 P Tolyl Oxetan 3 Amine As a Building Block

Incorporation into Complex Molecular Architectures and Scaffolds

The development of synthetic methodologies to access 3-aryl-3-aminooxetanes has been a critical step toward their use in constructing larger, more complex molecular frameworks. A notable advancement is the synthesis of these compounds through a combination of photoredox and nickel cross-coupling catalysis. beilstein-journals.orgbeilstein-journals.org This method allows for the coupling of amino acids with aryl halides to form the desired 3-aryl-3-aminooxetane core. beilstein-journals.orgbeilstein-journals.orgresearchgate.net The reaction proceeds via an oxidative decarboxylation of an amino acid to generate an aminooxetanyl radical, which then couples with the aryl partner. beilstein-journals.org This approach is valued for its use of low catalyst loadings and its tolerance for a wide array of functional groups, including esters, ketones, and various heteroaryls. beilstein-journals.orgbeilstein-journals.org

The resulting 3-amino-3-aryloxetane serves as a versatile tertiary amine, a functional group present in a significant percentage of small molecule drug candidates. domainex.co.uknih.gov Its structure, featuring a rigid, polar oxetane (B1205548) ring attached to an aromatic system, provides a unique vector for building molecular complexity in three dimensions. nih.gov The amine functionality can be further elaborated through standard transformations such as alkylation, acylation, and reductive amination, enabling its seamless integration into diverse and intricate molecular scaffolds. chemrxiv.org The stability of the oxetane ring under many reaction conditions allows for its incorporation early in a synthetic sequence, serving as a robust anchor point for subsequent chemical modifications. chemrxiv.orgnih.gov

Table 1: Key Synthetic Advancements for 3-Aryl-3-Aminooxetane Scaffolds

| Method | Description | Key Features | Precursors |

| Photoredox/Nickel Dual Catalysis | An unprecedented synthesis utilizing photoredox and nickel cross-coupling to form 3-aryl-3-aminooxetanes. beilstein-journals.orgbeilstein-journals.orgresearchgate.netbeilstein-journals.org | Moderate to excellent yields; tolerates various functional groups (esters, ketones, sulphones, heteroaryls); low catalyst loadings. beilstein-journals.orgbeilstein-journals.org | Amino acids and aryl halides. beilstein-journals.orgresearchgate.net |

| Radical Functionalization | The generation of tertiary benzylic oxetane radicals from 3-aryl-3-carboxylic acid oxetanes, which can then undergo conjugate addition into activated alkenes. researchgate.netchemrxiv.org | Provides access to 3-aryl-3-alkyl substituted oxetanes under mild photoredox conditions. researchgate.net | 3-Aryl-3-carboxylic acid oxetanes and activated alkenes. researchgate.netacs.org |

Role in Diversity-Oriented Synthesis and Fragment-Based Approaches

Diversity-oriented synthesis (DOS) seeks to create structurally diverse and complex molecules from simple starting materials, aiming to explore novel areas of chemical space. souralgroup.comcam.ac.uk The 3-(p-tolyl)oxetan-3-amine (B2793509) scaffold is well-suited for DOS strategies due to its inherent three-dimensionality and multiple points for diversification. frontiersin.org Starting with this core, chemists can generate large libraries of compounds by varying the aryl substituent (e.g., replacing p-tolyl with other aromatic or heteroaromatic groups) and by functionalizing the amine group. souralgroup.com This approach allows for the rapid production of a wide range of distinct compounds for screening in drug discovery programs. frontiersin.org

In fragment-based drug discovery (FBDD), small, low-molecular-weight compounds (fragments) are screened for weak binding to a biological target. openaccessjournals.comnih.gov The 3D shape of these fragments is crucial for exploring the topology of protein binding sites. nih.gov Oxetane-containing fragments are of particular interest as they help molecules "escape from flatland"—a term describing the tendency for medicinal chemistry compounds to be overly planar. whiterose.ac.uk The non-planar, rigid structure of the oxetane ring in this compound provides an excellent starting point for designing 3D fragments. nih.govwhiterose.ac.uk The fragment itself can bind to a target, and the aryl and amine groups serve as "growth vectors," or points for synthetic elaboration, to increase potency and selectivity. nih.gov The oxetane motif is often used as a polar replacement for less desirable groups like gem-dimethyl or carbonyl functionalities, which can improve physicochemical properties such as solubility. nih.gov

Table 2: Application of the Oxetane-Amine Motif in Modern Drug Discovery Strategies

| Strategy | Role of this compound Scaffold | Desired Outcome |

| Diversity-Oriented Synthesis (DOS) | Serves as a core scaffold with multiple points for diversification (amine and aryl group). souralgroup.comfrontiersin.org | Generation of structurally diverse libraries of sp³-rich molecules to probe biological pathways. cam.ac.ukfrontiersin.org |

| Fragment-Based Drug Discovery (FBDD) | Acts as a rigid, 3D fragment to screen against biological targets. whiterose.ac.ukdovepress.com | Identification of novel binding interactions and starting points for lead optimization. openaccessjournals.comnih.gov |

| Bioisosteric Replacement | The oxetane ring can serve as a bioisostere for carbonyls or gem-dimethyl groups. nih.gov | Improved metabolic stability, solubility, and other drug-like properties. nih.gov |

Design of Peptidomimetic Modules Incorporating the Oxetane-Amine Fragment

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved stability and oral bioavailability. nih.govmdpi.com A common strategy involves replacing the hydrolytically labile amide bond with a stable surrogate. mdpi.comacs.org The 3-amino oxetane unit has emerged as a novel and effective amide bond isostere. acs.orgljmu.ac.uk

In this approach, the oxetane-amine fragment replaces a dipeptide unit. acs.org The oxetane oxygen and the amine nitrogen can participate in hydrogen bonding interactions similar to the amide bond they replace, thus preserving key interactions with biological targets. acs.org Crucially, this substitution renders the backbone resistant to cleavage by protease enzymes, a major pathway for peptide degradation. acs.orgljmu.ac.uk The synthesis of these "oxetanyl peptides" has been developed to be compatible with standard solid-phase peptide synthesis (SPPS), allowing for their incorporation at specific sites within a peptide sequence. ljmu.ac.uk This strategy expands the toolkit available to medicinal chemists for creating more robust peptide-based therapeutics. nih.govacs.org

Table 3: Synthesis of Oxetanyl Dipeptide Building Blocks

| Step | Reaction | Description |

| 1 | Addition | Triethylamine-promoted addition of a nitroalkane to oxetan-3-one. acs.org |

| 2 | Mesylation | Conversion of the resulting nitro alcohol to the corresponding mesylate. acs.org |

| 3 | Substitution | In situ treatment with an amino acid ester (e.g., glycine (B1666218) propyl ester) affords a new nitro alkane. acs.org |

| 4 | Reduction/Protection | Reduction of the nitro group to an amine, followed by protection (e.g., with Fmoc), yields the final oxetanyl dipeptide building block ready for SPPS. ljmu.ac.uk |

Utilization in the Synthesis of Natural Product Analogs

The creation of analogs of natural products or existing drugs is a cornerstone of medicinal chemistry, aimed at improving efficacy, selectivity, or pharmacokinetic properties. The 3-aryloxetane framework, the direct precursor to this compound, is a valuable scaffold for this purpose. researchgate.netnih.gov By employing visible light photoredox catalysis, researchers can functionalize 3-aryl-3-carboxylic acid oxetanes to generate a variety of 3,3-disubstituted derivatives. researchgate.netacs.org

This methodology has been successfully applied to synthesize oxetane-containing analogs of several well-known non-steroidal anti-inflammatory drugs (NSAIDs). For example, electron-neutral oxetane analogs of ibuprofen (B1674241) and flurbiprofen (B1673479) have been created. chemrxiv.orgacs.org Furthermore, an oxetane-containing ester analog of fenbufen (B1672489) was synthesized using an unsubstituted biphenyl (B1667301) oxetane acid. chemrxiv.orgacs.org The ability to incorporate the oxetane motif into such structures demonstrates its utility in modifying established pharmacophores to explore new chemical space and potentially discover compounds with improved therapeutic profiles. nih.govchemrxiv.org

Future Research Directions and Emerging Methodologies for 3 P Tolyl Oxetan 3 Amine Chemistry

Development of Novel Highly Diastereo- and Enantioselective Synthetic Pathways

The synthesis of 3-aminooxetanes has evolved significantly, yet the development of highly stereocontrolled methods remains a critical frontier. acs.org While classical approaches often involve multi-step sequences, contemporary research is focused on more efficient and selective catalytic strategies. beilstein-journals.orgbeilstein-journals.org

Recent breakthroughs in photoredox and nickel dual catalysis have enabled the synthesis of 3-aryl-3-aminooxetanes from amino acids, offering a novel disconnection that leverages abundant starting materials. beilstein-journals.orgbeilstein-journals.org Another innovative approach is the defluorosulphonylative coupling, which mimics traditional amide bond formation and allows for the rapid diversification of the amine component. beilstein-journals.org

A key area for future development is the establishment of robust enantioselective and diastereoselective methods. The use of chiral sulfinimines, such as oxetan-3-tert-butylsulfinimine, has shown promise in the diastereoselective addition of various nucleophiles to furnish substituted 3-aminooxetanes. acs.org Further exploration of chiral catalysts, including chiral phosphoric acids or transition metal complexes, could lead to highly enantioselective additions to prochiral oxetane (B1205548) precursors or asymmetric ring-opening reactions. acs.org For instance, ruthenium-catalyzed asymmetric hydrogenation has proven effective for producing chiral amino alcohols from α-amino aliphatic ketones, a strategy that could be adapted for chiral amino-oxetane synthesis. nih.gov

Future pathways will likely focus on:

Catalytic Asymmetric Alkynylation: Extending methods used for isatins, where terminal alkynes are added enantioselectively in the presence of a chiral ligand and a metal promoter like dimethylzinc, to oxetane-derived ketimines. rsc.org

Dearomative Cycloadditions: Developing asymmetric dearomative [4+2] cycloadditions, potentially using bifunctional organocatalysts like Cinchona alkaloid-squaramides, to construct complex polycyclic systems containing the 3-aminooxetane core with high diastereoselectivity. rsc.org

Kinetic Resolution: Designing catalysts for the kinetic resolution of racemic 3-(p-Tolyl)oxetan-3-amine (B2793509) or its precursors, providing access to both enantiomers.

Table 1: Emerging Stereoselective Synthetic Strategies for 3-Aminooxetanes To view the data, click on the table headers to sort or use the search bar to filter.

| Synthetic Strategy | Key Features | Potential for Stereocontrol | Relevant Catalyst/Reagent Types | Citation |

|---|---|---|---|---|

| Photoredox/Nickel Dual Catalysis | Utilizes amino acids as starting materials for C-N bond formation. | Enantioselectivity dependent on chiral ligands for the nickel catalyst. | Iridium or Ruthenium photoredox catalysts, Chiral Nickel complexes | beilstein-journals.org, beilstein-journals.org |

| Defluorosulphonylative Coupling | Mimics amide coupling, allowing use of diverse amine libraries. | Diastereoselectivity can be substrate-controlled. | Sulfonyl fluorides, Amine nucleophiles | beilstein-journals.org |

| Sulfinimine Chemistry | Diastereoselective addition of nucleophiles to a chiral sulfinimine precursor. | High diastereoselectivity directed by the chiral auxiliary. | Oxetan-3-tert-butylsulfinimine, Organometallic reagents | acs.org |

| Asymmetric Hydrogenation | Reduction of a C=N or C=O bond adjacent to the oxetane ring. | High enantioselectivity achievable with chiral Ru or Rh catalysts. | Chiral Ruthenium or Rhodium catalysts (e.g., with BINAP) | nih.gov |

| Asymmetric Alkynylation | Addition of terminal alkynes to an imine derived from oxetan-3-one. | Enantioselectivity controlled by chiral ligands. | Me2Zn, Chiral perhydro-1,3-benzoxazines | rsc.org |

| Dearomative [4+2] Cycloaddition | Construction of polycyclic scaffolds in a single step. | Diastereo- and enantioselectivity guided by chiral organocatalysts. | Cinchona alkaloid-squaramide catalysts | rsc.org |

Exploration of New Reactivity Modes and Catalytic Transformations for the Oxetane-Amine System

The inherent ring strain and the presence of both nucleophilic (amine) and electrophilic (oxetane ring) centers make 3-aminooxetanes versatile building blocks. rsc.orgrsc.org They have been identified as stable and accessible 1,3-amphoteric molecules, a reactivity mode that has yet to be fully exploited. rsc.orgrsc.org

A significant area of emerging research is the use of 3-aminooxetanes in intermolecular annulation reactions. Their amphoteric nature allows them to participate in formal [3+2] cycloadditions with polarized π-systems. rsc.orgrsc.org For example, a Lewis acid-promoted ring-opening of the strained oxetane can drive the [3+2] annulation with 1,3,5-triazinanes, providing a direct route to structurally diverse 4-hydroxymethyl imidazolidines under mild, transition-metal-free conditions. rsc.org

Future investigations are expected to expand the scope of these annulation reactions to other dipolarophiles and explore new catalytic cycles. This includes:

Catalytic [3+2] and [4+2] Annulations: Developing catalysts to control the regioselectivity and stereoselectivity of cycloadditions with various unsaturated systems. bohrium.com

Strain-Release-Driven Reactions: Harnessing the ~25 kcal/mol of strain energy in the oxetane ring to drive otherwise challenging transformations. mdpi.com This could involve catalytic ring-opening followed by trapping with novel electrophiles or nucleophiles.

Gold and Other Carbophilic Lewis Acid Catalysis: Investigating the activation of the oxetane ring or pendant functionality with catalysts like Au/TiO2, which have been shown to mediate aerobic oxidative coupling reactions, to forge new bonds under mild conditions. researchgate.net

Metal-Free Amino-Oxygenation: Adapting protocols for alkene amino-sulfonoxylation, which leverage transient nitrenium ions, to functionalize molecules containing the this compound motif, thereby installing additional functionality with high diastereoselectivity. beilstein-journals.org

Computational Design and Prediction of Novel Functionalized Derivatives with Tailored Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for accelerating the discovery and development of novel oxetane derivatives. nih.gov DFT calculations have already been employed to support mechanistic proposals for the synthesis of 3-aryl-3-aminooxetanes and to understand the reactivity of related systems. beilstein-journals.orgbeilstein-journals.org

Future efforts will likely move beyond mechanistic elucidation towards the de novo computational design of functional molecules. By modeling the electronic structure, strain energy, and chemical hardness, researchers can screen virtual libraries of this compound derivatives to predict their reactivity and stability. nih.gov This predictive power can guide synthetic efforts, prioritizing candidates with desired properties.

Key areas for computational exploration include:

Predicting Reactivity and Selectivity: Using DFT and other methods to calculate activation barriers for various potential reactions, such as cycloadditions or ring-openings, to predict the feasibility and outcome of new transformations. researchgate.net

Designing Bioisosteres: Modeling the conformational and electronic properties of functionalized this compound derivatives to design superior bioisosteres for known pharmacophores, optimizing properties like receptor binding and pKa. nih.govacs.org

Elucidating Reaction Mechanisms: Continuing to use computational studies to shed light on complex reaction pathways, such as the unexpected rearrangements observed in the synthesis of aryl amines from 3-alkynyl-2-pyrones, which can inspire new synthetic strategies. nih.gov

Table 2: Application of Computational Methods in Oxetane Chemistry To view the data, click on the table headers to sort or use the search bar to filter.

| Computational Technique | Application Area | Predicted Properties/Outcomes | Impact on Research | Citation |

|---|---|---|---|---|

| Density Functional Theory (DFT) | Mechanistic Elucidation | Transition state energies, reaction pathways, intermediate stability | Supports experimental observations for synthetic routes like photoredox catalysis. | beilstein-journals.org, beilstein-journals.org |

| DFT / Isodesmic Reactions | Thermochemistry | Heats of formation, strain energy | Screening of novel energetic oxetane monomers for materials science. | nih.gov |

| DFT / Chemical Hardness | Reactivity Prediction | Susceptibility to chemical transformations, prediction of reactive sites | Guides the design of derivatives with tailored reactivity and stability. | nih.gov |

| Quantum Chemical Calculations | Reaction Selectivity | Regiochemical outcomes of reactions (e.g., 1,6-addition) | Explains and predicts the outcome of complex rearrangements. | nih.gov |

| Molecular Modeling | Bioisostere Design | Conformational analysis, pKa, LogD, H-bonding capability | Facilitates the rational design of drug candidates with improved pharmacokinetic properties. | nih.gov, acs.org |

Expansion of Synthetic Applications in Advanced Materials Science

While the primary focus for oxetane-containing compounds has been in medicinal chemistry, their unique properties offer significant potential in advanced materials science. acs.orgresearchgate.net The strained oxetane ring can serve as a latent reactive group for polymerization, and the rigid, polar nature of the core can influence the bulk properties of materials.

One promising avenue is the development of oxetane-functionalized conjugated polymers for organic electronics. The incorporation of oxetane units can modify the microstructure, charge-transport, and optical properties of these materials. researchgate.net Furthermore, oxetanes containing hydroxyl groups have been shown to dramatically increase the conductivity of PEDOT:PSS films, a widely used transparent electrode material. researchgate.net The oxetane is believed to polymerize in the acidic medium, forming a cross-linked network that enhances performance. researchgate.net

Future research in this area could involve:

Oxetane-Based Monomers: The synthesis of novel monomers based on this compound for ring-opening polymerization to create novel polyethers with tailored thermal and mechanical properties.

Energetic Binders: As computational studies suggest, functionalized oxetanes are candidates for energetic prepolymers, which are crucial components in propellants and explosives. nih.gov The amine functionality in this compound could be further derivatized to incorporate nitro or other energetic groups.

Smart Materials: Developing polymers that incorporate the 3-aminooxetane motif, where the oxetane ring can be selectively opened by a specific stimulus (e.g., acid, light), leading to materials with responsive properties for applications in sensors or controlled-release systems.

The exploration of this compound and its derivatives is at an exciting juncture, with significant opportunities to advance synthetic chemistry, catalysis, and materials science.

Q & A

Q. What are the common synthetic routes for preparing 3-(p-Tolyl)oxetan-3-amine, and what key reaction conditions influence yield?

The synthesis typically involves intramolecular cyclization of precursors like epoxides or halohydrins under basic conditions to form the strained oxetane ring. For example, using potassium carbonate or sodium hydride as a base can promote cyclization, with yields influenced by solvent polarity (e.g., THF vs. DMF) and temperature (60–100°C). Subsequent functionalization of the oxetane ring with a p-tolyl group is achieved via nucleophilic substitution or Suzuki coupling, requiring palladium catalysts for cross-coupling reactions .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming the oxetane ring structure and substituent positions, while High-Resolution Mass Spectrometry (HRMS) verifies molecular weight. Infrared (IR) spectroscopy identifies functional groups like amines and ethers. Purity assessment often employs High-Performance Liquid Chromatography (HPLC) with UV detection, particularly for detecting byproducts from incomplete cyclization .

Q. How is this compound utilized in medicinal chemistry research?

The compound serves as a scaffold for designing enzyme inhibitors due to its rigid oxetane ring, which mimics transition states in enzymatic reactions. It is used in studying protein-ligand interactions via X-ray crystallography or surface plasmon resonance (SPR). Derivatives are also explored as bioisosteres for tert-butyl groups to improve pharmacokinetic properties .

Advanced Research Questions

Q. How can researchers optimize the intramolecular cyclization step to enhance the yield of this compound?

Optimization involves screening bases (e.g., DBU for milder conditions), solvents (acetonitrile for faster kinetics), and temperature gradients. Microwave-assisted synthesis can reduce reaction time from hours to minutes. Computational modeling (DFT) predicts transition-state energies to guide reagent selection, while in-situ NMR monitors reaction progress .

Q. What strategies address conflicting literature reports on the reactivity of the oxetane ring in this compound derivatives?

Contradictions often arise from substituent electronic effects. For example, electron-withdrawing groups (e.g., trifluoromethyl) reduce ring strain and reactivity, while electron-donating groups (e.g., methoxy) enhance nucleophilic opening. Systematic kinetic studies under controlled conditions (pH, solvent) and comparative DFT analyses can resolve discrepancies .

Q. What are the best practices for ensuring the stability of this compound during storage and experimental procedures?

Store the compound under inert atmospheres (argon or nitrogen) at –20°C to prevent oxidation or hydrolysis. Avoid prolonged exposure to moisture by using anhydrous solvents (e.g., dried DCM) in reactions. For long-term stability, lyophilization in the presence of cryoprotectants like trehalose is recommended .

Q. How can researchers mitigate challenges in purifying this compound from reaction mixtures?

Column chromatography with silica gel (eluent: ethyl acetate/hexane gradients) effectively separates the product from byproducts. For polar impurities, reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) improves resolution. Recrystallization in ethanol/water mixtures enhances crystalline purity .

Q. What role does the p-tolyl substituent play in modulating the physicochemical properties of this compound?

The p-tolyl group increases lipophilicity (logP), improving membrane permeability in cellular assays. It also introduces steric bulk, affecting binding affinity in target proteins. Comparative studies with meta-substituted analogs reveal positional effects on solubility and thermal stability via differential scanning calorimetry (DSC) .

Data Analysis and Methodological Challenges

Q. How should researchers interpret contradictory data on the regioselectivity of nucleophilic additions to this compound?

Discrepancies may stem from solvent polarity or nucleophile strength. For instance, hard nucleophiles (e.g., amines) favor ring-opening at the less hindered position, while soft nucleophiles (e.g., thiols) target electron-deficient sites. Multi-variable regression analysis of reaction parameters (e.g., Kamlet-Taft solvent descriptors) can clarify trends .

Q. What computational tools are suitable for predicting the reactivity of this compound in novel reaction systems?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for ring-opening reactions. Molecular dynamics simulations (MD) assess solvation effects, while machine learning algorithms (e.g., Random Forest) predict reaction outcomes based on historical datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.